1,4-Bis(2-bromoethyl)benzene 1,4-Bis(2-bromoethyl)benzene
Brand Name: Vulcanchem
CAS No.: 4542-72-7
VCID: VC1997236
InChI: InChI=1S/C10H12Br2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-8H2
SMILES: C1=CC(=CC=C1CCBr)CCBr
Molecular Formula: C10H12Br2
Molecular Weight: 292.01 g/mol

1,4-Bis(2-bromoethyl)benzene

CAS No.: 4542-72-7

Cat. No.: VC1997236

Molecular Formula: C10H12Br2

Molecular Weight: 292.01 g/mol

* For research use only. Not for human or veterinary use.

1,4-Bis(2-bromoethyl)benzene - 4542-72-7

Specification

CAS No. 4542-72-7
Molecular Formula C10H12Br2
Molecular Weight 292.01 g/mol
IUPAC Name 1,4-bis(2-bromoethyl)benzene
Standard InChI InChI=1S/C10H12Br2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-8H2
Standard InChI Key KLVPRNNDJXCLKH-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCBr)CCBr
Canonical SMILES C1=CC(=CC=C1CCBr)CCBr

Introduction

1,4-Bis(2-bromoethyl)benzene is an organic compound with the molecular formula C10H12Br2. It consists of a benzene ring substituted with two bromoethyl groups at the 1 and 4 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Applications

1,4-Bis(2-bromoethyl)benzene is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

  • Biology: The compound is used in the development of bioactive molecules and as a reagent in biochemical assays.

  • Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

  • Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Biological Activity

Research has shown that 1,4-Bis(2-bromoethyl)benzene exhibits significant antimicrobial activity. This property makes it a valuable compound in the development of antimicrobial agents.

Chemical Reactions

1,4-Bis(2-bromoethyl)benzene undergoes various chemical reactions, including:

  • Substitution Reactions: The bromoethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

  • Reduction Reactions: The compound can be reduced to 1,4-diethylbenzene using reducing agents such as lithium aluminum hydride.

  • Oxidation Reactions: Oxidation of 1,4-Bis(2-bromoethyl)benzene can lead to the formation of 1,4-bis(2-bromoacetyl)benzene using oxidizing agents like potassium permanganate.

Reaction Conditions and Products

Reaction TypeReagents and ConditionsMajor Products
Nucleophilic SubstitutionSodium methoxide in methanol at room temperature1,4-Bis(2-methoxyethyl)benzene
ReductionLithium aluminum hydride in anhydrous ether1,4-Diethylbenzene
OxidationPotassium permanganate in aqueous solution at elevated temperatures1,4-Bis(2-bromoacetyl)benzene

Supramolecular Interactions

1,4-Bis(2-bromoethyl)benzene interacts with antimony trichloride (SbCl3) through a network of non-covalent interactions, including Sb···Cl, Sb···Br, and Sb-π interactions. These interactions contribute to the formation of a stable, two-dimensional supramolecular coordination network .

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